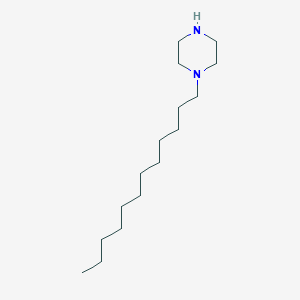
1-Dodecylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound, specifically, has a dodecyl (twelve-carbon) chain attached to one of the nitrogen atoms in the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with dodecyl halides (such as dodecyl chloride or dodecyl bromide) under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + \text{Dodecyl Halide} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Dodecylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: this compound is used in the formulation of surfactants and emulsifiers, which are important in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Dodecylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, facilitating their expulsion from the host body .
Comparaison Avec Des Composés Similaires
Piperazine: The parent compound, which has a simpler structure without the dodecyl chain.
1-Benzylpiperazine: A derivative with a benzyl group attached to the nitrogen atom.
1-Cyclohexylpiperazine: A derivative with a cyclohexyl group attached to the nitrogen atom.
Uniqueness: 1-Dodecylpiperazine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Additionally, the dodecyl chain may enhance the compound’s ability to interact with lipid membranes, potentially increasing its efficacy in biological applications.
Propriétés
Numéro CAS |
54722-40-6 |
|---|---|
Formule moléculaire |
C16H34N2 |
Poids moléculaire |
254.45 g/mol |
Nom IUPAC |
1-dodecylpiperazine |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-17-13-16-18/h17H,2-16H2,1H3 |
Clé InChI |
IVMJRWXDWPCKHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


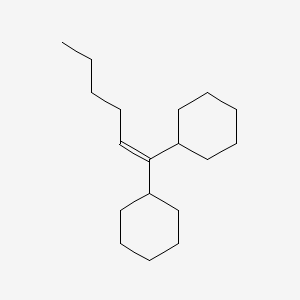
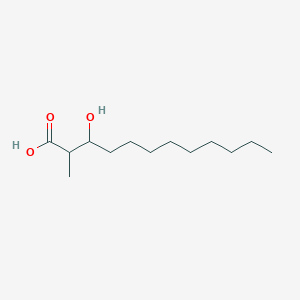
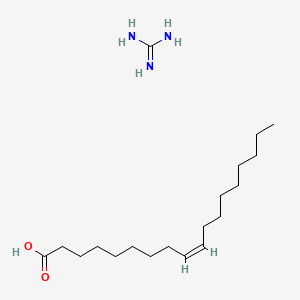

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
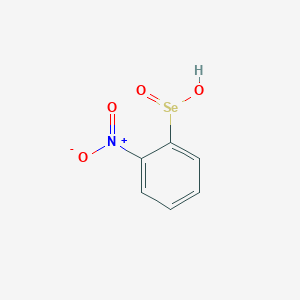
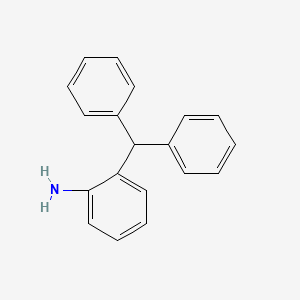
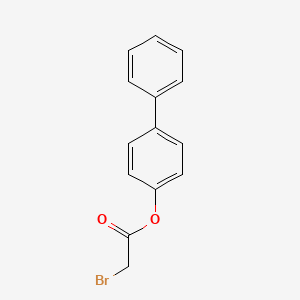
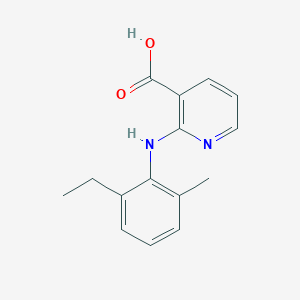
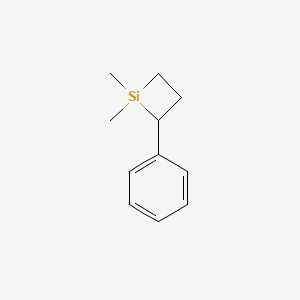

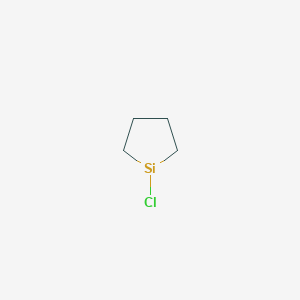
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
